Enhanced Lipophilicity (XLogP3) Versus N-Benzyl-1H-pyrrole-2-carboxamide
N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide exhibits an XLogP3 of 3.6 [1], which is 1.7 log units higher than that of N-benzyl-1H-pyrrole-2-carboxamide (XLogP3 = 1.9) [2]. This increased lipophilicity, conferred by the bromine atom and the N-propyl chain, is expected to enhance passive membrane permeability and oral bioavailability potential relative to the non-brominated, mono-substituted analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | N-Benzyl-1H-pyrrole-2-carboxamide: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +1.7 (89% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) vs. TTD database value |
Why This Matters
For procurement decisions in drug discovery programs, the 1.7-unit logP advantage predicts superior membrane transit, potentially enabling lower dosing or broader tissue distribution in in vivo models.
- [1] PubChem. (2025). N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide (CID 31741324). XLogP3-AA = 3.6. View Source
- [2] TTD / DrugMap. N-Benzyl-1H-pyrrole-2-carboxamide. XLogP = 1.9. View Source
